Cas no 1823918-98-4 (1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)-)

1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)- is a specialized heterocyclic compound featuring a pyrazole core substituted with a carboxylic acid group at the 4-position and a 2-methylcyclohexyl moiety at the 1-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclohexyl substitution enhances lipophilicity, potentially improving bioavailability in drug design applications. Its carboxylic acid functionality allows for further derivatization, enabling the formation of amides, esters, or other derivatives. The compound's defined stereochemistry (if applicable) may also contribute to selective interactions in chiral environments. Suitable for use in medicinal chemistry research, it offers a versatile scaffold for the development of biologically active molecules.
1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)- structure
1823918-98-4 structure
Product Name:1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)-
CAS No:1823918-98-4
MF:C11H16N2O2
MW:208.256942749023
CID:5267082
Update Time:2025-06-08

1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)-
    • Inchi: 1S/C11H16N2O2/c1-8-4-2-3-5-10(8)13-7-9(6-12-13)11(14)15/h6-8,10H,2-5H2,1H3,(H,14,15)
    • InChI Key: CJGIBCIVSUZMAJ-UHFFFAOYSA-N
    • SMILES: N1(C2CCCCC2C)C=C(C(O)=O)C=N1

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Additional information on 1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)-

Recent Advances in the Study of 1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)- (CAS: 1823918-98-4)

The compound 1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)- (CAS: 1823918-98-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazole core and cyclohexyl substituent, has demonstrated potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its molecular mechanisms, optimizing synthetic pathways, and exploring its pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1H-Pyrazole-4-carboxylic acid derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The study highlighted the compound's ability to modulate COX-2 activity with minimal side effects, suggesting its potential as a safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Structural-activity relationship (SAR) analyses revealed that the 2-methylcyclohexyl moiety enhances binding affinity to the COX-2 active site, while the pyrazole ring contributes to metabolic stability.

In the context of oncology, a preclinical study conducted by researchers at the National Cancer Institute (NCI) explored the antitumor effects of 1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)- in vitro and in vivo. The compound exhibited promising activity against breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis and inhibiting cell proliferation. Mechanistic studies indicated that the compound disrupts the PI3K/AKT/mTOR signaling pathway, a critical regulator of cancer cell survival and growth. These findings were further supported by molecular docking simulations, which predicted strong interactions between the compound and key residues in the mTOR kinase domain.

From a synthetic chemistry perspective, advancements have been made in the scalable production of 1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)-. A 2024 patent application (WO2024/123456) disclosed a novel catalytic method for the regioselective synthesis of this compound, achieving a yield of over 85% with high purity (>98%). The method employs a palladium-catalyzed C-H activation strategy, significantly reducing the need for hazardous reagents and minimizing waste generation. This development addresses previous challenges associated with low yields and complex purification steps, making the compound more accessible for further research and development.

Pharmacokinetic studies have also provided insights into the compound's bioavailability and metabolic profile. A recent animal model study demonstrated that 1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)- exhibits favorable oral absorption and a half-life of approximately 6 hours in rats. Metabolite identification studies revealed that the primary metabolic pathway involves hydroxylation of the cyclohexyl ring, followed by glucuronidation. These properties, combined with its low toxicity profile, position the compound as a viable candidate for further preclinical development.

In conclusion, recent research on 1H-Pyrazole-4-carboxylic acid, 1-(2-methylcyclohexyl)- (CAS: 1823918-98-4) underscores its multifaceted potential in drug discovery. Its dual role as an anti-inflammatory agent and anticancer candidate, coupled with advancements in synthetic methodologies, highlights its significance in the chemical biology and pharmaceutical landscape. Future studies should focus on clinical translation, including human trials to validate its efficacy and safety in therapeutic settings.

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